molecular formula C15H15NO5S B2871745 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID CAS No. 518052-94-3

5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID

Cat. No.: B2871745
CAS No.: 518052-94-3
M. Wt: 321.35
InChI Key: OXHBGWNGARQYRT-UHFFFAOYSA-N
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Description

5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a hydroxybenzoic acid moiety

Scientific Research Applications

5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID typically involves the reaction of 2-hydroxybenzoic acid with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxybenzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid
  • 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-methylbenzoic acid
  • 5-[(2,5-Dimethylphenyl)sulfonylamino]-2-methylbenzofuran-3-carboxylic acid

Uniqueness

5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both the sulfonyl and hydroxybenzoic acid groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-9-3-4-10(2)14(7-9)22(20,21)16-11-5-6-13(17)12(8-11)15(18)19/h3-8,16-17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBGWNGARQYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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